Lartesertib is a novel small molecule compound primarily recognized for its potent inhibitory effects on ataxia telangiectasia mutated kinase, also known as ATM. This compound has garnered attention in the field of cancer research due to its potential applications in enhancing antitumor efficacy, particularly in testicular cancer. The dual-targeting capability of Lartesertib not only inhibits ATM but also shows activity against histone deacetylase 2, making it a promising candidate in therapeutic strategies aimed at DNA damage response modulation.
Lartesertib, identified as M4076, belongs to the class of small molecule inhibitors and is classified as an ATM inhibitor. It has been developed through advanced screening techniques, including virtual screening and pharmacophore modeling, which facilitate the identification of compounds with specific biological activities. The compound is currently under investigation in various clinical settings to evaluate its effectiveness against solid tumors and other malignancies .
The synthesis of Lartesertib involves a multi-step process that typically begins with the identification of lead compounds through virtual screening methods. The synthesis can be outlined as follows:
Lartesertib's molecular structure features a unique arrangement that facilitates its interaction with ATM and HDAC2. The compound's chemical formula is C₁₈H₁₈ClN₃O₃S, and it has a molecular weight of approximately 385.87 g/mol.
The structural data can be derived from crystallographic studies that provide insights into the binding interactions between Lartesertib and its targets .
Lartesertib primarily functions through competitive inhibition of ATM kinase activity. The following reactions are significant:
In vitro assays have demonstrated that Lartesertib effectively reduces ATM-mediated phosphorylation events, highlighting its potential as an effective therapeutic agent .
The mechanism of action for Lartesertib involves:
Preclinical studies have shown that Lartesertib significantly affects tumor growth in xenograft models, indicating its potential utility in clinical settings .
Relevant data indicate that Lartesertib retains its inhibitory activity over a range of pH levels typically encountered in biological systems .
Lartesertib is primarily investigated for its applications in oncology:
The dual-targeting nature of Lartesertib positions it as a valuable tool in cancer therapeutics, particularly in personalized medicine approaches where specific molecular targets can be exploited for more effective treatments .
CAS No.: 50372-80-0
CAS No.: 26532-22-9
CAS No.:
CAS No.: 41066-45-9